(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate
Brand Name: Vulcanchem
CAS No.: 1604-49-5
VCID: VC0105477
InChI: InChI=1S/C14H13F3N2O3/c1-22-12(20)11(19-13(21)14(15,16)17)6-8-7-18-10-5-3-2-4-9(8)10/h2-5,7,11,18H,6H2,1H3,(H,19,21)/t11-/m0/s1
SMILES: COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(F)(F)F
Molecular Formula: C14H13F3N2O3
Molecular Weight: 314.26 g/mol

(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate

CAS No.: 1604-49-5

Reference Standards

VCID: VC0105477

Molecular Formula: C14H13F3N2O3

Molecular Weight: 314.26 g/mol

(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate - 1604-49-5

CAS No. 1604-49-5
Product Name (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate
Molecular Formula C14H13F3N2O3
Molecular Weight 314.26 g/mol
IUPAC Name methyl (2S)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Standard InChI InChI=1S/C14H13F3N2O3/c1-22-12(20)11(19-13(21)14(15,16)17)6-8-7-18-10-5-3-2-4-9(8)10/h2-5,7,11,18H,6H2,1H3,(H,19,21)/t11-/m0/s1
Standard InChIKey FRCDVDBVNOWDDM-NSHDSACASA-N
Isomeric SMILES COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C(F)(F)F
SMILES COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(F)(F)F
Canonical SMILES COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(F)(F)F
Synonyms N-(Trifluoroacetyl)-L-tryptophan Methyl Ester;
PubChem Compound 13875431
Last Modified Nov 11 2021
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